Product packaging for But-3-en-1-amine hydrobromide(Cat. No.:)

But-3-en-1-amine hydrobromide

Cat. No.: B13575151
M. Wt: 152.03 g/mol
InChI Key: NLWBBWRTJLAOEZ-UHFFFAOYSA-N
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Description

But-3-en-1-amine hydrobromide, systematically named but-3-en-1-aminium bromide, is the hydrobromide salt of but-3-en-1-amine. The parent amine, also known as homoallylamine, is a primary aliphatic amine containing a terminal double bond. smolecule.comnih.gov The formation of the hydrobromide salt enhances the compound's stability and water solubility, making it a more convenient reagent for various synthetic applications. smolecule.com

Interactive Data Table: Properties of But-3-en-1-amine and its Hydrobromide Salt

PropertyBut-3-en-1-amineThis compound
Molecular Formula C4H9N nih.govC4H10BrN smolecule.com
Molar Mass 71.12 g/mol nih.gov152.03 g/mol smolecule.com
Appearance Colorless to pale yellow liquid smolecule.comTypically a solid
Density 0.777 g/cm³ smolecule.comNot readily available
Water Solubility Miscible smolecule.comfishersci.caSoluble smolecule.com
IUPAC Name but-3-en-1-amine nih.govbut-3-en-1-amine;hydrobromide smolecule.com
Synonyms Homoallylamine, 4-amino-1-butene smolecule.comnih.govHomoallylamine hydrobromide

The chemical reactivity of this compound is dictated by the presence of two key functional groups: a primary ammonium (B1175870) group (-NH3+) and a terminal alkene (C=C). This bifunctionality allows for a rich and varied chemistry.

The primary amine, in its free base form, is nucleophilic and can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. smolecule.com

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Imination: Condensation with aldehydes and ketones to form imines.

The terminal alkene provides a site for electrophilic addition reactions, such as:

Halogenation: Addition of halogens like bromine or chlorine across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) which, in this case, would typically occur at the terminal carbon due to the electronic effects of the ammonium group.

Hydroboration-oxidation: A two-step reaction sequence that can lead to the formation of an alcohol. acs.org

The interplay between these two functional groups is of significant interest. The electron-withdrawing nature of the ammonium group can influence the reactivity of the nearby double bond. Conversely, the presence of the alkene can be exploited to introduce further functionality into the molecule after initial reactions at the amine center.

Homoallylic amines, the parent compounds of salts like this compound, are crucial building blocks in organic synthesis. nih.govresearchgate.net They are key intermediates in the synthesis of numerous nitrogen-containing natural products and pharmaceutically active molecules. nih.govresearchgate.netresearchgate.net The hydrobromide and hydrochloride salts of these amines are often preferred in research and industrial settings due to their enhanced stability and ease of handling compared to the free amines. smolecule.com

The significance of homoallylic amine salts in research is highlighted by their application in:

Heterocyclic Synthesis: They serve as precursors for the construction of a wide variety of saturated nitrogen-containing heterocycles. researchgate.net

Asymmetric Synthesis: Chiral homoallylic amines are valuable for the enantioselective synthesis of complex target molecules. nih.gov

Medicinal Chemistry: The homoallylic amine motif is present in numerous biologically active compounds, making their salts important starting materials for drug discovery and development. researchgate.net For instance, the hydrochloride salt of 3-buten-1-amine (B1219720) has been utilized in proteomics research to improve the detection of markers for neurodegenerative diseases. fishersci.ca

The ability to perform selective reactions on either the amine or the alkene functionality of homoallylic amine salts provides chemists with a versatile platform for molecular design and construction. This versatility ensures that compounds like this compound will continue to be valuable tools in the advancement of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10BrN B13575151 But-3-en-1-amine hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10BrN

Molecular Weight

152.03 g/mol

IUPAC Name

but-3-en-1-amine;hydrobromide

InChI

InChI=1S/C4H9N.BrH/c1-2-3-4-5;/h2H,1,3-5H2;1H

InChI Key

NLWBBWRTJLAOEZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCN.Br

Origin of Product

United States

Advanced Synthetic Methodologies for But 3 En 1 Amine and Its Hydrobromide Salt

Precursor Amine Synthesis: But-3-en-1-amine

The preparation of But-3-en-1-amine can be accomplished through several established and innovative synthetic routes. The choice of method often depends on factors such as starting material availability, desired scale, and stereochemical requirements.

Phthalimide-Mediated Synthesis via Gabriel Analogue Reactions

The Gabriel synthesis is a classic and reliable method for preparing primary amines, effectively avoiding the over-alkylation common with direct amination of alkyl halides. wikipedia.orgmasterorganicchemistry.com This method utilizes the phthalimide (B116566) anion as an ammonia (B1221849) surrogate. wikipedia.org The synthesis of But-3-en-1-amine via this pathway involves the N-alkylation of potassium phthalimide with a suitable butenyl halide, such as 4-bromobut-1-ene. The resulting N-(but-3-en-1-yl)phthalimide is then cleaved to release the free primary amine. smolecule.com A common and effective method for this cleavage is the Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. wikipedia.orgsmolecule.com This step yields the desired But-3-en-1-amine and a phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org While effective, the conditions for the cleavage step can be relatively harsh. wikipedia.org

Table 1: Key Stages of Phthalimide-Mediated Synthesis

StageDescriptionCommon ReagentsPurpose
N-Alkylation The phthalimide anion, acting as a nucleophile, displaces a halide from a butenyl halide in an SN2 reaction. masterorganicchemistry.comPotassium phthalimide, 4-halobut-1-ene (e.g., 4-bromobut-1-ene)Forms a stable N-alkylphthalimide intermediate, preventing over-alkylation. masterorganicchemistry.com
Deprotection The N-(but-3-en-1-yl)phthalimide intermediate is cleaved to liberate the primary amine.Hydrazine hydrate (N₂H₄), Ethanol. wikipedia.orgsmolecule.comReleases the target But-3-en-1-amine and forms a solid byproduct. wikipedia.org

Direct Amination Approaches and Catalytic Systems

Direct amination represents a more atom-economical approach to amine synthesis by introducing the amino group in a single step. acs.org For But-3-en-1-amine, this can involve the catalytic amination of precursors like butadiene. smolecule.com This area of synthesis is a subject of ongoing research, focusing on the development of efficient and selective catalytic systems. Transition-metal catalysts, particularly those based on nickel and palladium, have shown promise in promoting C-N bond formation via direct amination or amine alkylation. rsc.orggoogle.com For instance, nickel pincer catalysts have been reported for the direct alkylation of amines through the activation of sp³ C-H bonds, a strategy that avoids pre-functionalized starting materials. rsc.org The direct amination of alcohols is another attractive pathway, though it often requires high temperatures and pressures. google.com

Table 2: Overview of Catalytic Direct Amination Strategies

Catalytic ApproachPrecursor ExampleCatalyst TypeKey Features
Alkene Hydroamination ButadieneTransition-Metal (e.g., Ru, Rh)Direct addition of an amine across a double bond; an atom-economical route. acs.org
Amine Alkylation Butenyl HalideNickel Pincer ComplexCouples an amine with a halide, with catalysts improving efficiency and selectivity. rsc.org
Alcohol Amination But-3-en-1-olPalladium on Ceria SupportDirect conversion of alcohols to amines, with water as the only byproduct. google.com

Reduction Pathways from Corresponding Nitriles or Imines

A versatile and widely used method for synthesizing primary amines is the reduction of nitriles (R-C≡N) or imines (R₂C=NR'). For the synthesis of But-3-en-1-amine, the corresponding precursor would be but-3-enenitrile. smolecule.com This nitrile can be reduced to the amine using various powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing the nitrile all the way to the primary amine. lkouniv.ac.inmasterorganicchemistry.com Alternatively, catalytic hydrogenation offers a different approach. Using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can also efficiently convert but-3-enenitrile to But-3-en-1-amine. smolecule.com The reduction of an imine, formed from the condensation of an aldehyde (but-3-enal) and ammonia, provides another pathway to the target amine.

Table 3: Comparison of Reduction Methods for But-3-en-1-amine Synthesis

PrecursorMethodReagents/CatalystCharacteristics
But-3-enenitrile Chemical ReductionLithium aluminum hydride (LiAlH₄)Powerful, non-catalytic method providing high yields. lkouniv.ac.inmasterorganicchemistry.com
But-3-enenitrile Catalytic HydrogenationH₂, Raney Nickel or Palladium on Carbon (Pd/C)Catalytic process, often used in industrial settings.
But-3-en-1-imine Reductive AminationH₂, Metal Catalyst or NaBH₃CNForms the amine from an aldehyde precursor in a one-pot reaction.

Stereoselective Synthesis of Enantiopure But-3-en-1-amine Derivatives

The synthesis of enantiomerically pure amines is of paramount importance, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. rsc.org While reports specifically detailing the stereoselective synthesis of But-3-en-1-amine are specialized, general methodologies for chiral amine synthesis are applicable. One powerful strategy is the enzymatic kinetic resolution of a racemic amine mixture. researchgate.net Biocatalysts like lipases or transaminases can selectively acylate or deaminate one enantiomer, allowing for the separation of the unreacted, enantiopure amine. rsc.orgresearchgate.net For example, transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones, offering an environmentally attractive route. rsc.org Another approach is the direct asymmetric amination of ketones or other precursors using chiral catalysts, such as zinc-ProPhenol systems or cobalt-based metalloradicals, to construct N-containing stereocenters with high selectivity. rsc.orgacs.org

Table 4: Strategies for Stereoselective Amine Synthesis

MethodDescriptionExample Biocatalyst/CatalystOutcome
Enzymatic Kinetic Resolution Selective transformation of one enantiomer in a racemic mixture, allowing separation. researchgate.netLipase (e.g., CAL-B), TransaminaseOne enantiomer is isolated in high enantiomeric excess (ee), with a theoretical max yield of 50%. researchgate.netgoogle.com
Asymmetric Synthesis Direct formation of a single enantiomer from a prochiral starting material.Chiral Metal Catalysts (e.g., Co, Zn, Ru), Chiral Phosphoric Acids. rsc.orgnih.govHigh theoretical yield (up to 100%) of a single enantiomer. nih.gov
Chiral Auxiliary A chiral molecule is temporarily incorporated to direct a stereoselective reaction, then removed.(S)-tert-butylsulfinamideProvides high diastereoselectivity in the key bond-forming step. nih.gov

Hydrobromide Salt Formation and Purification Strategies

The conversion of the free base But-3-en-1-amine to its hydrobromide salt is a straightforward process that enhances the compound's stability and simplifies handling by converting the liquid amine into a solid. smolecule.com

Acid-Base Reaction Stoichiometry and Solvent Effects

The formation of But-3-en-1-amine hydrobromide is a classic acid-base neutralization reaction. The primary amine group, being basic, reacts with the strong acid, hydrobromic acid (HBr), in a 1:1 stoichiometric ratio to form the ammonium (B1175870) salt. smolecule.com The reaction is typically performed by dissolving But-3-en-1-amine in a suitable organic solvent and then introducing HBr. smolecule.com

The choice of solvent plays a critical role in the success of the purification. Non-polar, aprotic solvents like toluene (B28343) or hexane (B92381) are often employed. smolecule.com In these solvents, the free amine is soluble, but the resulting ionic hydrobromide salt is not, causing it to precipitate out of the solution as a solid. This precipitation facilitates easy isolation of the product via filtration.

Reaction conditions, particularly temperature, must be carefully controlled. The reaction is exothermic and is generally conducted at low temperatures (e.g., 0–5 °C) to minimize potential side reactions, such as the radical-mediated degradation of the amine or polymerization involving the alkene functional group. smolecule.com By carefully controlling the stoichiometry and temperature, yields for the salt formation can exceed 90%. smolecule.com

Table 5: Key Parameters for this compound Formation

ParameterSpecificationRationale
Stoichiometry 1:1 molar ratio (Amine:HBr)Ensures complete conversion of the amine to its salt without excess acid. smolecule.com
Solvent Toluene, Hexane, Diethyl EtherLow polarity solvents in which the amine is soluble but the salt product is insoluble, facilitating precipitation and isolation. smolecule.com
Temperature 0–5 °CMinimizes side reactions and prevents degradation of the product due to the exothermic nature of the reaction. smolecule.com
HBr Source Gaseous HBr or HBr in Acetic AcidAllows for controlled addition of the acid to the amine solution. smolecule.com

Crystallization and Isolation Techniques for this compound Purity

The purification of this compound is fundamentally based on its solubility characteristics and crystalline nature. The compound is readily soluble in polar aprotic solvents like dimethylformamide (DMF) but shows limited solubility in nonpolar solvents. smolecule.com This differential solubility is exploited in various crystallization techniques to achieve high purity.

Recrystallization is a primary method for purification. A common and effective approach involves using a mixed solvent system, such as an ethanol-water mixture (3:1 v/v), and cooling to low temperatures (e.g., -20°C) to yield colorless crystals with purity levels of ≥99%. smolecule.com The efficiency of crystallization is governed by several critical parameters. A gradual cooling rate (e.g., <1°C/min) is crucial as it promotes the growth of large, pure crystals, whereas rapid cooling can lead to the formation of amorphous precipitates with trapped impurities. smolecule.com

For larger scales, such as in industrial production, fractional crystallization in cascaded reactors is often employed. This technique involves controlled cooling gradients and the addition of an antisolvent, like acetone, to induce precipitation and enhance crystal growth. smolecule.com This method effectively reduces occluded impurities and can achieve high yields, typically in the range of 85–90%. smolecule.com Following crystallization, a final vacuum drying step at a controlled temperature (e.g., 40°C) is used to remove any residual solvent without causing decomposition of the hydrobromide salt. smolecule.com

Isolation of amine salts can also be achieved through precipitation. For homoallylamines, which are structurally similar, isolation as hydrochloride salts by adding HCl to a solution of the amine in a suitable solvent is a common procedure that avoids the need for chromatographic purification. nuph.edu.ua

Interactive Table: Critical Parameters for this compound Crystallization

ParameterCondition/MethodImpact on Purity and YieldReference
Solvent SystemEthanol-water mixtures (e.g., 3:1 v/v)Optimizes solubility differences between the product and by-products. smolecule.com
AntisolventAcetonePromotes controlled crystal growth in industrial-scale fractional crystallization. smolecule.com
Temperature GradientGradual cooling (<1°C/min)Favors the formation of large, pure crystals over amorphous precipitates. smolecule.com
Final StepVacuum drying (e.g., at 40°C)Removes residual solvent to enhance final purity without product decomposition. smolecule.com
Overall YieldIndustrial fractional crystallizationCan achieve yields of 85–90% with ≥99% purity. smolecule.com

Modern Synthetic Innovations

Recent advancements in synthetic organic chemistry have provided innovative and efficient pathways for the synthesis and derivatization of but-3-en-1-amine and its related structures. These modern methodologies, including multi-component reactions and continuous-flow protocols, offer significant advantages in terms of efficiency, complexity, and scalability.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. rsc.orgtandfonline.com The dual functionality of but-3-en-1-amine, possessing both a primary amine and a terminal alkene, makes it an ideal building block for MCRs to generate structurally diverse and complex derivatives.

Primary amines are common components in many classical and modern MCRs. nih.govfrontiersin.org For instance, the primary amine group of but-3-en-1-amine can participate in reactions such as the Ugi or Strecker reactions to create α-amino acid or α-amino nitrile derivatives, respectively, while retaining the butenyl side chain for further functionalization. nih.gov A prominent example of an MCR well-suited for this type of compound is the Petasis reaction (a borono-Mannich reaction), which couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. researchgate.net This reaction provides a direct and scalable route to various homoallylic amines and their derivatives. nuph.edu.uaresearchgate.net The integration of but-3-en-1-amine into such MCRs allows for the rapid assembly of complex molecular libraries from simple starting materials.

Interactive Table: Illustrative MCR for Derivatization

Reaction TypeReactant 1Reactant 2Reactant 3Potential Product ClassReference
Ugi ReactionBut-3-en-1-amineAldehyde/KetoneIsocyanideα-Acylamino carboxamide with butenyl side chain nih.gov
Petasis ReactionBut-3-en-1-amineAldehyde/KetoneAllylboronic AcidSubstituted homoallylic amines researchgate.net
Hantzsch Pyrrole SynthesisBut-3-en-1-amineβ-Dicarbonyl compoundα-HaloketoneSubstituted pyrroles nih.gov

Continuous-flow synthesis has emerged as a powerful technology in modern chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. mdpi.comacs.org This methodology has been successfully applied to the industrial-scale production of this compound. smolecule.com One reported configuration involves feeding a mixture of but-3-en-1-amine and methylamine (B109427) into a tubular reactor with HBr gas at elevated temperatures (135–170°C) and pressure, demonstrating the technique's robustness for salt formation. smolecule.com

Beyond salt production, flow chemistry is highly applicable for the synthesis of but-3-en-1-amine derivatives. The precise control of temperature, pressure, and residence time in microreactors allows for reactions that are difficult to manage in batch, such as those involving highly reactive intermediates or exothermic processes. acs.org For example, modern photocatalytic protocols for the α-C-H alkylation of unprotected primary amines have been adapted to continuous-flow reactors, enabling the rapid and scalable synthesis of complex α-tertiary amine derivatives. researchgate.net Such a process could be used to functionalize but-3-en-1-amine, highlighting the synergy between modern synthetic methods and advanced reactor technology. researchgate.net The ability to operate at superheated conditions in flow reactors can dramatically reduce reaction times and increase productivity without the need for extensive purification. mdpi.com

Interactive Table: Comparison of Batch vs. Continuous-Flow Synthesis

ParameterBatch ProcessingContinuous-Flow ProcessingReference
Heat & Mass TransferOften inefficient and non-uniformHighly efficient due to large surface-area-to-volume ratio acs.org
Reaction TimeCan be hours to daysOften reduced to minutes mdpi.comacs.org
ScalabilityDifficult, requires redesign of equipmentEasier, achieved by running the system for longer times ("scaling out") mdpi.comresearchgate.net
SafetyHigher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes and better thermal control acs.org
PurityBy-product formation can be significantOften results in higher purity products, sometimes avoiding chromatography mdpi.com

Developing a synthetic route that is scalable for industrial or large-scale research applications requires consideration of factors beyond just the chemical reaction, including the cost of starting materials, process safety, waste generation, and the efficiency of product isolation. google.com For but-3-en-1-amine and its derivatives, scalability is achieved by integrating efficient synthetic methods with practical purification techniques.

The use of continuous-flow reactors is a cornerstone of modern scalable synthesis, as it directly addresses issues of safety, consistency, and throughput. smolecule.comresearchgate.net Likewise, employing MCRs like the Petasis reaction provides a scalable approach to primary and secondary amines, with protocols developed for multigram synthesis that crucially avoid the need for chromatographic purification. nuph.edu.uaresearchgate.net The isolation of the final product as a hydrochloride or hydrobromide salt via precipitation is a key strategy for scalable work-ups. nuph.edu.ua

A frontier in scalable amine synthesis is the use of biocatalysis. Enzymes such as transaminases and imine reductases are increasingly used in the pharmaceutical industry to produce chiral amines with high enantiomeric excess and under mild, environmentally friendly conditions. mdpi.com These biocatalytic routes are often more efficient and generate less waste than traditional chemical methods. mdpi.com Developing a biocatalytic process for but-3-en-1-amine or its chiral derivatives could represent a significant advancement, providing a green and highly scalable manufacturing route for valuable chemical building blocks. mdpi.com

Interactive Table: Key Considerations for Scalable Synthesis

ConsiderationObjective for ScalabilityExample StrategyReference
Reagent CostUse inexpensive and readily available starting materials.Design routes from commodity chemicals. google.com
Process EfficiencyMinimize the number of synthetic steps and maximize yield.Employ multi-component reactions (MCRs) or continuous-flow synthesis. researchgate.netacs.org
PurificationAvoid chromatographic purification, which is costly and generates waste.Design processes where the product can be isolated by crystallization or precipitation. nuph.edu.ua
Safety & EnvironmentReduce hazardous reagents, solvents, and waste streams ("Green Chemistry").Utilize biocatalytic routes or continuous-flow reactors. acs.orgmdpi.com

Reactivity and Mechanistic Investigations of But 3 En 1 Amine Hydrobromide

Aminic Reactivity Profile

The primary amine group in but-3-en-1-amine is a key center for nucleophilic reactions. As a primary alkylamine, it exhibits greater reactivity in nucleophilic substitution reactions compared to secondary and tertiary amines due to reduced steric hindrance. smolecule.comlkouniv.ac.in It's important to note that as a hydrobromide salt, the amine is protonated. Therefore, in most of the following reactions, a base must be added to liberate the free, nucleophilic amine for it to react.

Nucleophilic Alkylation Reactions and Quaternization Processes

Primary amines can undergo nucleophilic alkylation with alkyl halides. lkouniv.ac.inmsu.edu This reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. lkouniv.ac.in The reaction of but-3-en-1-amine with an alkyl halide would yield a secondary amine. However, this initial product can react further with the alkylating agent, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.org This lack of selectivity can make direct alkylation for the synthesis of just the secondary or tertiary amine challenging. masterorganicchemistry.com

Quaternization is the process where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt, a compound with a permanently charged cation. wikipedia.orgwikipedia.org This reaction, also known as the Menshutkin reaction, is a definitive route to these salts as over-alkylation is not possible. wikipedia.org For but-3-en-1-amine, this would first involve its conversion to a tertiary amine through successive alkylations, which would then be quaternized. A typical synthesis for a quaternary ammonium salt involves reacting a tertiary amine with an alkyl halide like methyl chloride. google.com

Table 1: Examples of Nucleophilic Alkylation and Quaternization Reactions

Reactant 1 Reactant 2 Product Type Notes
But-3-en-1-amine Alkyl Halide (e.g., R-X) Secondary Amine Product can further react.
N-Alkyl-but-3-en-1-amine Alkyl Halide (e.g., R-X) Tertiary Amine Product can further react.

Acylation and Amide Bond Formation Strategies

The formation of an amide bond is a crucial transformation in organic synthesis. rsc.org This is typically achieved by reacting an amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640). rsc.orgluxembourg-bio.com The reaction of but-3-en-1-amine with an acylating agent would result in the formation of an N-(but-3-en-1-yl)amide. A variety of coupling reagents can be employed to facilitate this reaction, especially when dealing with less reactive or sterically hindered substrates. rsc.org The choice of solvent and temperature can significantly influence the reaction yield and time. rsc.org For instance, some amide bond formations show significantly higher yields at elevated temperatures. rsc.org

Table 2: General Scheme for Acylation of But-3-en-1-amine

Reactant 1 Reactant 2 Product
But-3-en-1-amine Acyl Chloride (RCOCl) N-(but-3-en-1-yl)amide
But-3-en-1-amine Carboxylic Anhydride ((RCO)₂O) N-(but-3-en-1-yl)amide

Imine and Enamine Formation with Carbonyl Compounds

Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. byjus.comlibretexts.org This reversible reaction involves the elimination of a water molecule. libretexts.orgyoutube.com The reaction of but-3-en-1-amine with an aldehyde or ketone would yield a C=N double bond. byjus.com The pH of the reaction medium is a critical parameter for successful imine formation. libretexts.org

Enamines are unsaturated organic compounds that have an amine group attached to a carbon-carbon double bond. byjus.com They are typically synthesized from the reaction of a secondary amine with an aldehyde or ketone. byjus.commasterorganicchemistry.commakingmolecules.com Since but-3-en-1-amine is a primary amine, its reaction with a carbonyl compound will lead to an imine. byjus.commakingmolecules.com To form an enamine, but-3-en-1-amine would first need to be converted to a secondary amine via a reaction like N-alkylation. This secondary amine could then react with an aldehyde or ketone, where a proton is removed from an adjacent carbon to form the C=C double bond of the enamine. libretexts.org

Table 3: Imine vs. Enamine Formation Precursors

Starting Amine Type Carbonyl Compound Product
Primary Amine (e.g., But-3-en-1-amine) Aldehyde or Ketone Imine

Reductive Amination Pathways

Reductive amination is a highly effective method for synthesizing substituted amines from carbonyl compounds. masterorganicchemistry.comwikipedia.org The process involves the initial formation of an imine from the reaction of an amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This one-pot reaction avoids the issue of over-alkylation that can occur in direct alkylation of amines. masterorganicchemistry.com

For but-3-en-1-amine, reductive amination with an aldehyde or ketone would yield a secondary amine. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their ability to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method is versatile and allows for the introduction of a wide range of alkyl groups onto the amine nitrogen. masterorganicchemistry.com

Table 4: Reductive Amination of But-3-en-1-amine

Reactant 1 Reactant 2 Reducing Agent Product
But-3-en-1-amine Aldehyde (RCHO) e.g., NaBH₃CN N-Alkyl-but-3-en-1-amine

Diazotization and Subsequent Transformations

The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. lkouniv.ac.inlibretexts.org This process is known as diazotization. lkouniv.ac.in However, diazonium salts of aliphatic primary amines are highly unstable and readily decompose, even at low temperatures. lkouniv.ac.inorganic-chemistry.orgquora.com Upon formation, they lose nitrogen gas (N₂) to generate a carbocation. lkouniv.ac.inorganic-chemistry.org

This highly reactive carbocation intermediate can then undergo a variety of transformations, including substitution and elimination reactions. lkouniv.ac.inorganic-chemistry.org For instance, in an aqueous acidic solution, the carbocation can react with water to form an alcohol. It can also undergo elimination to form an alkene. lkouniv.ac.in Due to this instability and the mixture of products typically obtained, the diazotization of primary aliphatic amines like but-3-en-1-amine is often of limited synthetic utility compared to the more stable diazonium salts formed from primary aromatic amines. lkouniv.ac.inorganic-chemistry.org

Alkenyl Reactivity Profile

The terminal double bond in but-3-en-1-amine allows it to participate in reactions characteristic of alkenes. smolecule.com A primary mode of reactivity for the alkenyl group is electrophilic addition, where an electrophile adds across the double bond. smolecule.com This allows for the introduction of a variety of functional groups onto the butenyl chain. The presence of the amine group can potentially influence the regioselectivity of these additions.

Electrophilic Addition Reactions Across the Double Bond

The terminal double bond in but-3-en-1-amine hydrobromide is susceptible to electrophilic addition, a characteristic reaction of alkenes. smolecule.com In this type of reaction, an electrophile attacks the electron-rich π-bond of the alkene. libretexts.org The presence of the electron-withdrawing ammonium group (-NH3+) at the homoallylic position can influence the regioselectivity of these additions.

Common electrophilic additions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the reaction with hydrobromic acid (HBr) can also proceed via a radical mechanism under certain conditions (e.g., in the presence of peroxides), leading to the anti-Markovnikov product.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) would result in the formation of a dihalogenated derivative. The reaction proceeds through a cyclic halonium ion intermediate.

Hydration: Acid-catalyzed hydration (e.g., using aqueous sulfuric acid) would lead to the formation of an alcohol, specifically butan-1-ol-4-amine, following Markovnikov's principle. libretexts.org

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the double bond. The reaction with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation (e.g., with H₂O₂ and NaOH) would yield the corresponding primary alcohol. This process typically involves a four-membered transition state with anti-Markovnikov selectivity. smolecule.com

A summary of expected electrophilic addition products is presented in Table 1.

Table 1: Predicted Products of Electrophilic Addition to this compound This table is based on theoretical reactivity and not on specific experimental data for this compound.

Reagent(s) Predicted Major Product Regioselectivity
HBr 2-Bromobutan-1-amine hydrobromide Markovnikov
HBr, peroxides 4-Bromobutan-1-amine hydrobromide Anti-Markovnikov
Br₂ 3,4-Dibromobutan-1-amine hydrobromide N/A
H₂O, H₂SO₄ Butan-4-amine-2-ol hydrobromide Markovnikov

Cycloaddition Chemistry and Ring-Closing Metathesis

The olefinic moiety of but-3-en-1-amine and its derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems.

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are a class of reactions where a 1,3-dipole reacts with a dipolarophile (in this case, the alkene) to form a five-membered ring. wikipedia.org For instance, azomethine imines can react with alkenes to yield pyrazolidine (B1218672) derivatives. ua.es The reaction of an appropriately derivatized but-3-en-1-amine with a nitrone, generated in situ, could lead to the formation of isoxazolidine (B1194047) rings. rsc.org

Ring-Closing Metathesis (RCM): RCM is a widely used reaction for the synthesis of unsaturated rings, catalyzed by transition metals like ruthenium or molybdenum. wikipedia.org For RCM to occur, the this compound would first need to be N-allylated or functionalized with another terminal alkene to create a diene. The RCM of this resulting diene would then lead to the formation of a nitrogen-containing heterocycle, with ethylene (B1197577) as a byproduct. wikipedia.orgd-nb.info The synthesis of cyclic amines via RCM is a well-established strategy, though the presence of a basic amine can sometimes interfere with the catalyst. d-nb.info Protecting the amine or using robust catalysts can overcome this issue. For example, N-allyl, N-tosyl-but-3-en-1-amine could undergo RCM to form a seven-membered heterocyclic ring.

Table 2: Potential Cycloaddition and RCM Products from But-3-en-1-amine Derivatives This table outlines hypothetical products based on known cycloaddition and RCM reactions.

Reaction Type Reactant(s) Potential Product Class
1,3-Dipolar Cycloaddition N-protected But-3-en-1-amine + Nitrone Isoxazolidine derivative

Radical Reactions Involving the Olefinic Moiety

The double bond of but-3-en-1-amine can also undergo radical reactions. A key example is the anti-Markovnikov addition of HBr, initiated by radicals. Other radical additions can also be envisioned. The presence of the amine functionality could influence the course of these reactions, potentially through hydrogen atom transfer processes, although the protonated ammonium form is less likely to participate directly in such pathways. Studies on related tertiary amines have shown that radical mechanisms can operate, for instance, in oxidative N-dealkylation reactions. researchgate.net

Bifunctional Reactivity in Tandem and Cascade Reactions

The presence of both an amine (or ammonium) and an alkene in the same molecule makes this compound a suitable substrate for tandem or cascade reactions. wikipedia.org These reactions involve multiple bond-forming events occurring in a single pot, leading to a rapid increase in molecular complexity. 20.210.105

A hypothetical tandem reaction could involve an initial intermolecular reaction at the amine, followed by an intramolecular cyclization involving the double bond. For example, after deprotonation, the primary amine could react with an electrophile that also contains a group capable of reacting with the alkene. Amine-catalyzed tandem reactions are a broad class of reactions where an amine catalyst initiates a sequence of transformations. illinois.edu While but-3-en-1-amine would be a substrate rather than a catalyst in most cases, its structure is amenable to being incorporated into such complex reaction schemes. For instance, a palladium-promoted cascade cyclization has been developed for related enynes containing an amine moiety. researchgate.net

Elucidation of Reaction Mechanisms

Detailed mechanistic studies specifically for this compound are scarce. However, the mechanisms of its reactions can be inferred from extensive research on related systems.

Transition State Analysis in Key Transformations

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for analyzing transition states. rsc.org

Electrophilic Addition: The transition state for the protonation of the double bond by an acid would involve the formation of a π-complex, leading to a carbocationic intermediate. The stability of this intermediate determines the regiochemical outcome.

Cycloaddition: The transition state for a concerted [3+2] cycloaddition would be a highly ordered, five-membered ring structure. The relative energies of different transition state geometries (endo vs. exo) would determine the stereoselectivity of the reaction.

Amine-Catalyzed Reactions: For reactions where the deprotonated amine acts as a nucleophile, the transition state for C-C bond formation is often the rate-determining step. nih.gov Theoretical studies on proline-catalyzed aldol (B89426) reactions, which proceed through enamine intermediates, have elucidated the key transition states that control stereoselectivity. researchgate.net Similar principles would apply to reactions involving the enamine that could be formed from a derivative of but-3-en-1-amine.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies provide quantitative data on reaction rates and the factors that influence them.

Reaction Orders: By systematically varying the concentrations of reactants, the order of the reaction with respect to each component can be determined. For example, in the amine-catalyzed reaction of oxiranes with carboxylic acids, the reaction orders with respect to the acid and catalyst were determined to elucidate the mechanism. researchgate.net

Activation Parameters: Measuring the rate constant at different temperatures allows for the calculation of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insight into the nature of the transition state. For instance, kinetic studies on the condensation of formaldehyde (B43269) and propionaldehyde (B47417) catalyzed by secondary amines have been used to determine the rate-limiting step. semanticscholar.org The activation energies for nucleophilic substitution reactions involving primary amines like but-3-en-1-amine have been reported to be in the range of 41.8 to 48.5 kJ/mol. smolecule.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
But-3-en-1-amine
Hydrobromic acid
2-Bromobutan-1-amine hydrobromide
4-Bromobutan-1-amine hydrobromide
Bromine
Chlorine
3,4-Dibromobutan-1-amine hydrobromide
Sulfuric acid
Butan-1-ol-4-amine
Borane
Hydrogen peroxide
Sodium hydroxide
Butan-4-amine-1-ol hydrobromide
Butan-4-amine-2-ol hydrobromide
Ethylene
Ruthenium
Molybdenum
N-allyl, N-tosyl-but-3-en-1-amine
Dihydroazepine
Azomethine imine
Pyrazolidine
Nitrone
Isoxazolidine
Proline
Formaldehyde

Advanced Applications in Organic and Materials Synthesis

But-3-en-1-amine Hydrobromide as a Versatile Building Block in Complex Chemical Entity Construction

In the realm of organic synthesis, "building blocks" are foundational organic molecules used for the modular, bottom-up assembly of more elaborate structures. sigmaaldrich.com this compound serves as a versatile building block because its primary amine and vinyl groups can be selectively functionalized. lookchem.com The primary amine group can undergo a variety of reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents. Simultaneously, the terminal alkene is available for reactions such as hydroboration-oxidation, epoxidation, or olefin metathesis, enabling carbon-carbon bond formation and further functionalization. This dual reactivity makes it a key intermediate in the synthesis of complex organic compounds. lookchem.com

The strategic placement of the amine and alkene groups allows for their independent modification or their participation in concerted reactions to build molecular complexity efficiently. This versatility is crucial in medicinal chemistry, organic chemistry, and material chemistry for creating novel molecular frameworks. sigmaaldrich.com

Precursor in Heterocyclic Compound Synthesis

The molecular structure of But-3-en-1-amine, with its terminal amine and alkene functionalities separated by a flexible alkyl chain, makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds. Intramolecular cyclization reactions, such as hydroamination, can be employed to construct five-membered rings like substituted pyrrolidines. The pyrrolidine (B122466) scaffold is a common structural motif found in a vast number of natural products and pharmaceutically active compounds. By carefully selecting catalysts and reaction conditions, chemists can control the cyclization process to yield specific stereoisomers, which is of paramount importance in drug discovery and development.

Intermediate in Bioactive Molecule and Pharmaceutical Lead Compound Development

This compound and its corresponding free base are utilized as key intermediates in the synthesis of bioactive molecules and pharmaceutical compounds. lookchem.comevonik.com The ability to incorporate this molecule into larger structures allows for the systematic modification of lead compounds to optimize their pharmacological properties.

A notable application is the use of the related compound, 3-Buten-1-amine (B1219720) hydrochloride, in proteomics research and diagnostics. Specifically, it has been employed to enhance the detection of neurodegenerative conditions like Alzheimer's disease in enzyme-linked immunosorbent assay (ELISA) titrations. lookchem.comfishersci.com In this context, it helps to reduce the background signal that arises from non-specific associations between molecules and proteins, thereby improving the accuracy and reliability of the assay. fishersci.com This application underscores the compound's utility in the development of tools for biological and medical research.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The utility of But-3-en-1-amine extends to the production of agrochemicals and other specialty chemicals. lookchem.com Its reactive nature allows it to be a component in the development of new molecules with desired properties for agricultural applications, such as herbicides, pesticides, or plant growth regulators. The amine or alkene moiety can be used to attach the molecule to a larger, active scaffold or to modify its physical properties, such as solubility and stability, to enhance its effectiveness and environmental profile. lookchem.com

Integration into Polymer Synthesis and Advanced Materials Science

The dual functionality of this compound makes it a valuable component in the field of polymer chemistry and materials science. It can be integrated into polymeric structures to impart specific chemical and physical properties.

As a monomer, But-3-en-1-amine can participate in polymerization through either of its functional groups. The primary amine allows it to be used in step-growth polymerization processes to form polyamides or polyimines when reacted with dicarboxylic acids or dialdehydes, respectively. Alternatively, the terminal vinyl group can undergo chain-growth polymerization, such as free-radical polymerization, to create polymers with pendant aminopropyl groups. These pendant amine groups can then be used for post-polymerization modification, allowing for the grafting of other molecules or for altering the material's surface properties, such as adhesion and wettability. The amine-epoxide reaction, a type of "click" chemistry, can also be used with diglycidyl ethers to generate poly(β-hydroxyl amine)s. rsc.org

Amine-based materials are a major focus of research for carbon capture technologies, which aim to reduce atmospheric CO2 levels. rsc.org Solid sorbents functionalized with amine groups can capture CO2 from flue gas or directly from the air. lut.firesearchgate.net The capture mechanism typically involves the reaction of CO2 with primary or secondary amines to form carbamate (B1207046) salts.

Interactive Data Table: Properties of But-3-en-1-amine (Note: Properties are for the free amine base unless otherwise specified)

PropertyValueSource(s)
Molecular Formula C4H9N matrix-fine-chemicals.comnih.govsigmaaldrich.com
Molecular Weight 71.12 g/mol fishersci.comnih.govsigmaaldrich.com
Boiling Point 74°C to 77°C lookchem.comfishersci.com
Density 0.777 g/cm³ fishersci.com
Flash Point -5°C (23°F) fishersci.comsigmaaldrich.com
Solubility Miscible with water lookchem.comfishersci.com
IUPAC Name but-3-en-1-amine fishersci.commatrix-fine-chemicals.com
Synonyms Homoallylamine, 3-Butenylamine, 4-Amino-1-butene fishersci.com
CAS Number 2524-49-4 fishersci.comchemspider.com
Hydrobromide Salt CAS 1029033-63-3 sigmaaldrich.com
Hydrobromide Mol. Wt. 152.03 g/mol sigmaaldrich.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for separating and analyzing chemical mixtures. For a polar, saline compound like But-3-en-1-amine hydrobromide, various chromatographic approaches are employed to quantify its purity and track its formation or conversion in chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally sensitive compounds like amine salts. Reversed-phase HPLC is commonly utilized, where the compound is separated based on its polarity. Due to the lack of a strong chromophore in this compound, detection can be achieved using universal detectors like the Evaporative Light Scattering Detector (ELSD) or by derivatization with a UV-active or fluorescent tag. researchgate.netnih.gov Pre-column derivatization, for instance with o-phthaldiadehyde (OPA), can form highly fluorescent products, enabling sensitive detection. nih.gov The method's parameters, including the column, mobile phase composition, and detector, are optimized to achieve baseline separation from impurities and starting materials. epa.govresearchgate.net

ParameterTypical Condition for Primary Amine Analysis
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with A: Acetonitrile and B: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Flow Rate 1.0 mL/min
Detection UV (after derivatization), Fluorescence (after derivatization), ELSD, or Mass Spectrometry (MS) researchgate.netnih.gov
Column Temp. 35°C epa.gov

This interactive table provides typical starting parameters for developing an HPLC method for compounds similar to this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like But-3-en-1-amine are polar and non-volatile, making direct GC analysis challenging due to poor peak shape and potential decomposition on the column. nih.govbre.com Therefore, derivatization is essential to convert the amine into a more volatile and thermally stable derivative. nih.gov This process involves replacing the active hydrogen atoms on the amine group with non-polar moieties. phenomenex.com The resulting derivative exhibits improved chromatographic behavior, allowing for accurate purity assessment and quantification. researchgate.net

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. phenomenex.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable, volatile amide derivative.

Derivatization ReagentResulting DerivativeKey Advantages
BSTFATMS-amineGood volatility, stable derivatives phenomenex.com
TFAATrifluoroacetamideHighly volatile, suitable for electron capture detection
Propyl ChloroformatePropyl Carbamate (B1207046)Targets primary and secondary amines phenomenex.com

This interactive table summarizes common derivatization agents used for the GC analysis of primary amines.

For the highly sensitive and selective analysis of this compound in complex biological or environmental samples, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.gov UHPLC utilizes columns with smaller particle sizes (sub-2 µm), providing significantly higher resolution and faster analysis times compared to conventional HPLC. uni-graz.at

The UHPLC system is coupled to a tandem mass spectrometer, which serves as a highly specific and sensitive detector. In the case of this compound, electrospray ionization (ESI) in positive ion mode is typically used. The compound is first detected as its protonated molecular ion ([M+H]⁺, where M is the free amine C₄H₉N) in the first mass analyzer. This parent ion is then fragmented, and specific product ions are monitored in the second mass analyzer, a process known as Multiple Reaction Monitoring (MRM). This technique provides exceptional selectivity, minimizing interference from the sample matrix. waters.com

ParameterTypical Condition
UHPLC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with Acetonitrile and Water, both containing 0.1% Formic Acid
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
Parent Ion (Q1) m/z 72.1 (for the protonated free amine, [C₄H₉N+H]⁺)
Product Ion(s) (Q3) Specific fragments resulting from the collision-induced dissociation of the m/z 72.1 ion (e.g., loss of ammonia (B1221849) leading to a fragment at m/z 55.1)

This interactive table outlines typical parameters for the UHPLC-MS/MS analysis of But-3-en-1-amine.

Spectroscopic Probes for Structural Elucidation and Mechanistic Insight

Spectroscopic methods provide fundamental information about a molecule's structure, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would confirm the presence of all distinct proton environments. The vinyl protons (=CH₂) and the internal vinyl proton (-CH=) would appear in the characteristic downfield region (δ 5-6 ppm). The aliphatic protons on the carbons adjacent to the double bond and the ammonium (B1175870) group would resonate at different chemical shifts, and their splitting patterns (multiplicity) would reveal their neighboring protons, confirming the connectivity. youtube.com

¹³C NMR: The carbon NMR spectrum would show four distinct signals, corresponding to the four carbon atoms in the molecule. The sp² carbons of the double bond would appear downfield (~115-140 ppm), while the sp³ carbons of the ethylamine (B1201723) moiety would be found upfield. youtube.compdx.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals and further confirm the molecular structure.

Atom Position (C=CH-CH₂-CH₂-NH₃⁺)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C H=CH₂~5.7 - 5.9 (m)~133 - 135
C=CH₂ ~5.1 - 5.3 (m)~118 - 120
=CH-CH₂ -~2.4 - 2.6 (m)~33 - 36
-CH₂-CH₂ -NH₃⁺~3.0 - 3.2 (m)~38 - 41
-CH₂-CH₂-NH₃⁺ ~7.5 - 8.5 (broad s)N/A

This interactive table presents predicted NMR chemical shifts for this compound based on typical values for similar functional groups. pdx.educhemicalbook.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. uobasrah.edu.iqmsu.edu Each functional group has characteristic vibrational frequencies (stretching and bending modes).

For this compound, the IR spectrum would display key absorption bands confirming its structure:

N-H Stretching: A broad, strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt (-NH₃⁺).

C-H Stretching: Absorptions just above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group and just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chain. vscht.cz

C=C Stretching: A moderate absorption around 1640 cm⁻¹ for the carbon-carbon double bond. vscht.cz

N-H Bending: A band around 1600-1500 cm⁻¹ corresponding to the bending vibration of the ammonium group. orgchemboulder.com

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. The non-polar C=C double bond, which may show a weak to moderate band in the IR spectrum, would typically exhibit a strong signal in the Raman spectrum, making it a useful tool for characterizing the vinyl group.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (Ammonium Salt)3200 - 2800 (broad, strong)IR
=C-H Stretch (sp²)3100 - 3010IR, Raman
-C-H Stretch (sp³)3000 - 2850IR, Raman
C=C Stretch1680 - 1640IR, Raman
N-H Bend (Ammonium Salt)1600 - 1500IR
=C-H Bend (out-of-plane)1000 - 650IR

This interactive table summarizes the characteristic vibrational frequencies for this compound. vscht.czorgchemboulder.commsu.edu

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Detection

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound. Upon ionization, typically through electron impact (EI), the molecule undergoes fragmentation, generating a unique pattern of charged particles. This fragmentation pattern serves as a molecular fingerprint, allowing for its identification and the confirmation of its structure.

The But-3-en-1-amine cation, formed upon loss of the hydrobromide, has a molecular weight of 71.14 g/mol . In mass spectrometry, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) of 71. As But-3-en-1-amine contains a single nitrogen atom, its molecular ion peak will adhere to the nitrogen rule, exhibiting an odd integer m/z value. Detection of this molecular ion is crucial for determining the molecular weight of the free amine.

The fragmentation of the But-3-en-1-amine molecular ion is primarily dictated by the presence of the amine functional group and the unsaturated alkyl chain. The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the Cα-Cβ bond. This cleavage is favored due to the formation of a resonance-stabilized iminium cation. For But-3-en-1-amine, alpha-cleavage would result in the loss of an allyl radical (•CH₂CH=CH₂) to produce the [CH₂=NH₂]⁺ ion, which would be observed as the base peak at m/z 30.

Table 1: Predicted Mass Spectrometry Fragmentation Pattern for But-3-en-1-amine

m/z Proposed Fragment Ion Structure Fragmentation Pathway
71 [C₄H₉N]⁺ [CH₂(NH₂)CH₂CH=CH₂]⁺ Molecular Ion (M+)
30 [CH₄N]⁺ [CH₂=NH₂]⁺ Alpha-cleavage (loss of •C₃H₅)
41 [C₃H₅]⁺ [CH₂=CH-CH₂]⁺ Allyl cation from cleavage

Derivatization Strategies in Quantitative Analysis and Chiral Separation

Derivatization is a chemical modification process employed to convert an analyte into a product with properties that are more suitable for a specific analytical technique. researchgate.net For But-3-en-1-amine, derivatization is essential for enhancing its detectability in chromatographic methods and for resolving its chiral enantiomers. researchgate.netlibretexts.orgnih.gov This process involves reacting the primary amine group with a derivatizing reagent to form a derivative with improved volatility, thermal stability, or detectability. libretexts.org

Enhancing Detectability and Chromatographic Resolution

The primary amine group of But-3-en-1-amine can be derivatized to introduce a chromophore or fluorophore, significantly enhancing its detection by UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC). thermofisher.com This is particularly useful as the native molecule lacks strong UV absorption or fluorescence. Common derivatizing reagents for primary amines include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA). thermofisher.comnih.gov The resulting derivatives exhibit increased molar absorptivity or fluorescence quantum yield, leading to lower limits of detection.

In gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar analytes like amines. libretexts.org Acylation and silylation are common derivatization techniques for amines. libretexts.org For instance, reacting But-3-en-1-amine with a reagent like trifluoroacetic anhydride (TFAA) would yield a more volatile and less polar trifluoroacetyl derivative, which is more amenable to GC analysis and can improve peak shape and resolution. nih.gov

Table 2: Common Derivatization Reagents for Enhancing Detectability of Primary Amines

Reagent Detector Advantages
Dansyl Chloride Fluorescence, UV High sensitivity, stable derivatives nih.gov
Dabsyl Chloride UV-Vis Stable derivatives, visible wavelength detection
o-Phthalaldehyde (OPA) Fluorescence Rapid reaction, high sensitivity nih.gov
Trifluoroacetic Anhydride (TFAA) GC-FID, GC-ECD Increases volatility, improves peak shape nih.gov

Derivatization for Chiral Enantiomer Resolution

But-3-en-1-amine is a chiral compound, existing as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in many applications. Derivatization with a chiral derivatizing agent (CDA) is a common strategy to resolve enantiomers. researchgate.netnih.gov The CDA, which is itself enantiomerically pure, reacts with both enantiomers of But-3-en-1-amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography techniques like GC or HPLC. researchgate.netnih.gov

A widely used chiral derivatizing reagent for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) and its analogues. Reaction with (R)-Mosher's acid chloride would produce two diastereomeric amides with distinct chromatographic retention times, allowing for their separation and quantification. Other chiral reagents, such as 1-(9-fluorenyl)ethyl chloroformate (FLEC), have also been successfully employed for the chiral resolution of amines. acs.orgacs.org

Table 3: Chiral Derivatizing Agents for the Resolution of Amine Enantiomers

Chiral Derivatizing Agent (CDA) Resulting Diastereomer Chromatographic Technique
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) Amides HPLC, GC
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) Carbamates HPLC acs.orgacs.org
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) Thioureas HPLC

Reagent Selection and Reaction Optimization for Analytical Derivatization

The selection of an appropriate derivatizing reagent and the optimization of reaction conditions are critical for achieving accurate and reproducible quantitative analysis. researchgate.netthermofisher.com The choice of reagent depends on the analytical method, the detector being used, and the specific properties of the analyte. thermofisher.com For instance, a reagent that introduces a fluorophore is ideal for fluorescence detection, while a reagent that increases volatility is suitable for GC analysis. researchgate.net

Reaction optimization involves systematically studying various parameters to maximize the derivatization yield and minimize side reactions. Key parameters include the concentration of the derivatizing reagent, reaction time, temperature, and pH of the reaction medium. researchgate.netthermofisher.com For example, the derivatization of amines with dansyl chloride is typically carried out in a basic medium to ensure the amine is in its nucleophilic free base form. nih.gov A sufficient excess of the derivatizing reagent is often used to drive the reaction to completion. However, excessive reagent can sometimes interfere with the analysis and may need to be removed prior to chromatographic separation. The stability of the resulting derivative is also a crucial consideration, as it must remain intact throughout the analytical procedure. researchgate.net

Computational Chemistry and Theoretical Modeling of But 3 En 1 Amine Hydrobromide

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of But-3-en-1-amine hydrobromide. These studies focus on the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the ionic interaction between the but-3-en-1-ammonium cation and the bromide anion.

The protonation of the primary amine group significantly alters the electronic landscape of the parent molecule. The positive charge is largely localized on the -NH3+ group, leading to a substantial electrostatic attraction with the bromide anion. This ionic bond is the primary interaction governing the compound's structure.

A Natural Bond Orbital (NBO) analysis would further quantify the nature of the ionic bond and any potential for weak hydrogen bonding between the ammonium (B1175870) protons and the bromide anion.

Table 1: Theoretical Electronic Properties of this compound

Property Predicted Value Methodological Basis
HOMO Energy -5.8 eV DFT/B3LYP/6-31G*
LUMO Energy +1.2 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 7.0 eV DFT/B3LYP/6-31G*
Dipole Moment 9.5 D DFT/B3LYP/6-31G*
NBO Charge on Br⁻ -0.95 e NBO Analysis
NBO Charge on -NH₃⁺ +0.88 e NBO Analysis

Note: These values are illustrative and based on typical results for similar alkylammonium halides, as direct published data for this compound is not available.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the butyl chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers that separate them. By systematically rotating the dihedral angles of the C-C and C-N bonds, a potential energy surface (PES) can be mapped.

Theoretical studies on similar small alkylammonium ions suggest that the primary degrees of freedom are the rotations around the Cα-Cβ and Cβ-Cγ single bonds. The presence of the terminal double bond introduces some rigidity at the end of the chain.

The exploration of the PES would likely identify several low-energy conformers, including anti (trans) and gauche arrangements of the carbon backbone. The relative energies of these conformers are determined by a balance of steric hindrance and subtle intramolecular interactions. For instance, a gauche conformation might allow for a weak intramolecular interaction between the ammonium group and the π-system of the double bond, though this is likely to be a minor energetic contribution compared to steric effects.

Table 2: Relative Energies of Key Conformers of the But-3-en-1-ammonium Cation

Conformer Dihedral Angle (N-Cα-Cβ-Cγ) Relative Energy (kcal/mol)
Anti (Staggered) ~180° 0.0 (Reference)
Gauche (Staggered) ~60° 0.8
Eclipsed ~0° 4.5 (Transition State)
Eclipsed ~120° 3.9 (Transition State)

Note: These are representative values for a butylammonium-like chain and are intended to illustrate the expected energetic landscape.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, providing valuable data for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical computations. For the but-3-en-1-ammonium cation, characteristic vibrational modes would include:

N-H stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the -NH3+ group in an amine salt.

C-H stretching: Alkenyl C-H stretching vibrations are predicted just above 3000 cm⁻¹, while the alkyl C-H stretches appear just below 3000 cm⁻¹.

N-H bending: An umbrella-like bending mode for the -NH3+ group is anticipated around 1620-1560 cm⁻¹.

C=C stretching: A peak of medium intensity is expected around 1640 cm⁻¹ corresponding to the carbon-carbon double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the magnetic shielding of each nucleus can be calculated and converted into a chemical shift.

¹H NMR: The protons of the -NH3+ group would likely appear as a broad singlet significantly downfield. The protons on the carbon adjacent to the ammonium group (Cα) would also be deshielded. The vinyl protons at the other end of the molecule would resonate in the characteristic alkene region (around 5-6 ppm).

¹³C NMR: The carbon atom bonded to the nitrogen (Cα) would be the most downfield-shifted among the sp³ carbons due to the electron-withdrawing effect of the ammonium group. The sp² carbons of the double bond would appear in the typical 115-140 ppm range.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch (asymmetric) 3150 Strong, Broad
N-H Stretch (symmetric) 3080 Strong, Broad
C(sp²)-H Stretch 3095 Medium
C(sp³)-H Stretch 2950-2880 Medium
C=C Stretch 1645 Medium
N-H Bend 1600 Medium-Strong

Note: These are estimated frequencies and are subject to variation based on the computational method and basis set used.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for single-molecule properties, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in a solvent environment. In an MD simulation, the classical equations of motion are solved for a system containing many molecules, providing insights into dynamic processes and intermolecular interactions.

In an aqueous solution, MD simulations would reveal the solvation shell around the but-3-en-1-ammonium cation and the bromide anion. The -NH3+ group would form strong hydrogen bonds with water molecules, acting as a hydrogen bond donor. The bromide anion would also be solvated by water molecules, with the hydrogen atoms of water oriented towards the anion.

These simulations can also provide information on the conformational dynamics of the butenylammonium ion in solution, showing the transitions between different conformers over time. The presence of the solvent can influence the relative stability of these conformers compared to the gas phase. Furthermore, at higher concentrations, MD can model the formation of ion pairs and larger aggregates, providing a more realistic picture of the compound's state in solution.

Reaction Pathway Modeling and Activation Energy Calculations

Theoretical modeling can be used to investigate potential chemical reactions involving this compound. By identifying the transition state structures and calculating the associated activation energies, the feasibility and kinetics of a reaction can be predicted.

For this compound, a potential reaction of interest could be the addition of a nucleophile to the double bond. Computational methods could be used to model the reaction pathway, for example, the hydrohalogenation of the double bond with excess HBr. The calculations would involve locating the transition state for the protonation of the double bond to form a secondary carbocation intermediate, followed by the attack of the bromide ion. The computed activation energies for each step would indicate the rate-determining step of the reaction.

Another area of investigation could be the thermal decomposition pathways of the salt. By modeling different fragmentation routes and calculating their energy barriers, the most likely decomposition products and the temperature at which decomposition might occur could be predicted.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems Utilizing But-3-en-1-amine Hydrobromide

The presence of both a nitrogen donor and an olefinic moiety in the but-3-en-1-amine scaffold makes it an intriguing candidate for the development of novel ligand systems for catalysis. The primary amine, once deprotonated, can serve as a coordinating atom for a variety of transition metals. The pendant butenyl group can also participate in coordination or be exploited for catalyst immobilization and recovery.

Future research could focus on the synthesis of phosphino-amine (PN) ligands derived from but-3-en-1-amine. scispace.com Such ligands have shown success in ruthenium-catalyzed hydrogen borrowing reactions for the alkylation of anilines. scispace.com The butenyl group could be functionalized to tune the steric and electronic properties of the resulting ligand, potentially leading to catalysts with enhanced activity and selectivity.

Another promising avenue is the use of but-3-en-1-amine derivatives in visible-light-promoted photoredox catalysis. Studies have shown that amine-containing ligands can significantly influence the photoredox-relevant properties of catalysts like divalent europium. nih.gov The specific structural features of but-3-en-1-amine could be harnessed to design new ligands that promote efficient photoredox cycles.

Table 1: Hypothetical Catalytic Systems Based on But-3-en-1-amine Derivatives

Catalyst PrecursorLigand Derived from But-3-en-1-amineTarget ReactionPotential Advantages
[RuCl₂(p-cymene)]₂N,N-bis(diphenylphosphino)-but-3-en-1-amineHydrogen-borrowing alkylationTunable ligand scaffold, potential for catalyst recycling via the butenyl group.
EuCl₂N,N'-bis(but-3-en-1-yl)ethylenediaminePhotoredox catalysisEnhanced photophysical properties, potential for novel reactivity.
Pd(OAc)₂2-(but-3-en-1-yl)isoindoline-1,3-dioneHeck couplingCatalyst stabilization, potential for asymmetric induction.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The ammonium (B1175870) salt functionality of this compound makes it a prime candidate for incorporation into supramolecular assemblies driven by non-covalent interactions. Hydrogen bonding and ion-pair interactions involving the ammonium group can direct the formation of ordered structures.

Research in this area could explore the use of this compound as a guest molecule in host-guest complexes with macrocycles like crown ethers. For instance, the self-assembly of supramolecular polymers has been achieved through the molecular recognition between benzo-21-crown-7 (B12120596) and secondary ammonium salts. rsc.orgrsc.orgnih.gov By analogy, this compound could be incorporated into similar polymeric structures, with the butenyl group available for post-polymerization modification.

Furthermore, the self-assembly of functionalized ammonium salts on surfaces is a well-established field. nih.gov The butenyl group of this compound offers a reactive handle for covalent attachment to surfaces or for polymerization after self-assembly, leading to the formation of robust functionalized monolayers.

Table 2: Potential Supramolecular Assemblies Incorporating this compound

Host/ScaffoldInteraction TypePotential Application
Benzo-21-crown-7Host-guest interactionSwitchable supramolecular polymers. rsc.orgnih.gov
Hyperbranched polyamidoamineElectrostatic interactions, Hydrogen bondingFunctionalized self-assembling systems. mdpi.com
Gold surfaceElectrostatic self-assemblyFunctionalized monolayers for sensing or catalysis. nih.gov

Advancements in Asymmetric Synthesis Involving the But-3-en-1-amine Framework

Chiral amines are invaluable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. yale.edu The but-3-en-1-amine framework, once resolved into its enantiomers, could serve as a versatile chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis.

The concept of asymmetric induction, where a chiral feature in a molecule directs the stereochemical outcome of a reaction, is a cornerstone of asymmetric synthesis. wikipedia.org Chiral but-3-en-1-amine could be temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction, after which it can be cleaved and potentially recovered.

Moreover, the development of enantioselective methods for the synthesis of but-3-en-1-amine itself is a significant research direction. Biocatalysis, for example, offers a green and highly selective approach to the synthesis of chiral amines. mdpi.comnih.govresearchgate.net The use of enzymes like transaminases could potentially provide access to enantiomerically pure but-3-en-1-amine. nih.gov

Table 3: Potential Asymmetric Applications of But-3-en-1-amine

ApplicationApproachDesired Outcome
Chiral AuxiliaryTemporary incorporation into a substrateDiastereoselective alkylation or addition reactions.
Chiral Ligand SynthesisDerivatization of enantiopure but-3-en-1-amineAsymmetric hydrogenation or hydroamination reactions. acs.org
Enantioselective SynthesisBiocatalytic reductive amination of a precursor ketoneAccess to enantiomerically pure but-3-en-1-amine.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry, which focus on minimizing waste and using renewable resources, are increasingly important in chemical synthesis. rsc.org The synthesis and application of this compound can be approached from a green chemistry perspective.

The synthesis of amines from renewable resources is a key goal of sustainable chemistry. rsc.org Research could focus on developing biocatalytic routes to but-3-en-1-amine from bio-based precursors. Enzymes can operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. academie-sciences.fr

In terms of its applications, the use of but-3-en-1-amine in catalytic amounts aligns with the green chemistry principle of maximizing atom economy. Furthermore, developing reactions that proceed in green solvents, such as water or magnetized distilled water, would enhance the sustainability of processes involving this compound. rsc.org The "hydrogen borrowing" strategy, a highly atom-economical method for amine alkylation, could potentially be applied to derivatives of but-3-en-1-amine. rsc.org

Table 4: Green Chemistry Strategies for this compound

AreaGreen Chemistry ApproachPotential Benefit
SynthesisBiocatalysis from renewable feedstocksReduced waste, use of milder reaction conditions. researchgate.net
ApplicationUse as a recyclable catalyst or ligandMinimized catalyst loading and waste.
Reaction MediaPerforming reactions in water or other green solventsReduced environmental impact. rsc.org

Unexplored Reactivity and Transformations of the this compound Scaffold

The bifunctional nature of this compound opens the door to a wide range of unexplored chemical transformations. The interplay between the terminal alkene and the ammonium group could lead to novel and synthetically useful reactions.

One area of interest is the hydroamination of the terminal alkene. While the hydroamination of unactivated terminal alkenes is challenging, recent advances have demonstrated the feasibility of this transformation. nih.govlibretexts.org An intramolecular hydroamination of a but-3-en-1-amine derivative could provide a direct route to substituted pyrrolidines, which are common motifs in pharmaceuticals.

The terminal alkene can also participate in a variety of other addition and cycloaddition reactions. For instance, an enantioselective formal aza-Diels-Alder reaction could be envisioned, leading to the formation of complex nitrogen-containing heterocyclic compounds. nih.gov Furthermore, the electrochemical synthesis of allylic amines from terminal alkenes has been reported, suggesting that but-3-en-1-amine could be a substrate for similar transformations. researchgate.net

Table 5: Unexplored Reactions of the But-3-en-1-amine Scaffold

Reaction TypePotential Substrate/ReagentProduct Class
Intramolecular HydroaminationN-protected but-3-en-1-amineSubstituted pyrrolidines
Aza-Diels-Alder ReactionDiene and a but-3-en-1-amine derivativeNitrogen-containing heterocycles
Electrochemical Allylic AminationBut-3-en-1-amine and a secondary amineDiamine derivatives
Anti-Markovnikov HydroaminationBut-3-en-1-amine and a primary alkyl amine1,4-diaminobutane derivatives nih.gov

Q & A

Basic: How can researchers optimize the synthesis of But-3-en-1-amine hydrobromide while ensuring enantiomeric purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions (e.g., solvent, temperature, catalyst) and monitoring of enantiomeric excess (ee) via chiral HPLC. For example, enantioselective synthesis of analogous amines (e.g., (R)-1-phenylbut-3-en-1-amine hydrochloride) achieved 92% ee using a CHIRALCEL OD-H column with hexanes:i-PrOH:Et₂NH (900:100:1) mobile phase . Key steps include:

  • Reductive amination : Use sodium borohydride for imine reduction.
  • Salt formation : React the free amine with hydrobromic acid under controlled pH to precipitate the hydrobromide salt.
  • Purification : Employ recrystallization or column chromatography to isolate the product.

Advanced: What experimental design considerations are critical for in vivo studies involving this compound?

Methodological Answer:
In vivo studies require rigorous design to assess neuropharmacological effects (e.g., NMDA receptor modulation). Key steps include:

  • Dose selection : Base doses on pharmacokinetic (PK) equivalence studies, as seen with galantamine hydrobromide, where bioequivalence was established via area-under-the-curve (AUC) and peak exposure (Cmax) comparisons .
  • Control groups : Include sham-treated and positive controls (e.g., dextromethorphan hydrobromide, a known NMDA antagonist) .
  • Behavioral assays : Use validated models like scopolamine-induced cognitive impairment in mice, with treatments administered orally for ≥27 days to evaluate long-term effects .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:
Adhere to hazard-specific safety measures:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .
  • Waste disposal : Neutralize residual amine with dilute HCl before disposal .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound across studies?

Methodological Answer:
Address discrepancies through:

  • Meta-analysis : Pool data from multiple studies using Bayesian methods to infer population mean differences and standard deviations, as demonstrated in hyoscyamine hydrobromide sleep studies .
  • Experimental replication : Standardize variables (e.g., animal strain, dosing regimen) to isolate confounding factors. For example, Swiss albino mice (20–25 g) were used consistently in scopolamine hydrobromide studies to ensure reproducibility .
  • Mechanistic validation : Use in vitro assays (e.g., NMDA receptor binding) to confirm target engagement .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:
Characterization requires multi-modal analysis:

  • NMR spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on vinyl proton signals (δ 5.2–5.8 ppm) and amine protons (δ 1.5–2.5 ppm) .
  • Mass spectrometry : Use ESI-MS to verify molecular weight (C4H10N·HBr = 168.04 g/mol) .
  • Elemental analysis : Validate bromide content via ion chromatography .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:
Leverage density functional theory (DFT) calculations to:

  • Predict reaction pathways : Simulate intermediates in reductive amination or cyclopropanation reactions.
  • Optimize catalysts : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis .
  • Validate results : Compare computed NMR chemical shifts with experimental data to confirm accuracy .

Basic: How should researchers design a stability study for this compound under varying storage conditions?

Methodological Answer:
Follow ICH guidelines for forced degradation studies:

  • Stress conditions : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical endpoints : Monitor degradation via HPLC purity checks and quantify hydrobromide dissociation using ion-selective electrodes .
  • Data reporting : Include timepoints (e.g., 0, 1, 3 months) and statistical analysis of degradation kinetics .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:
Minimize variability through:

  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using factorial designs .
  • Quality control : Implement strict specifications for starting materials (e.g., ≥98% purity for 3-buten-1-amine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.